molecular formula C18H16N2O2 B5818586 2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide

2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B5818586
M. Wt: 292.3 g/mol
InChI Key: QGPGJEAQJNMKJX-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide, can be achieved through several established methods. Some of the classical synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various reagents under specific conditions.

For instance, one common method involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact . These methods allow for the large-scale production of quinoline derivatives with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a quinoline derivative with a hydroxyl group, while substitution reactions may introduce various functional groups onto the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is the combination of the methoxy group, the 4-methylphenyl group, and the carboxamide group on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-18(21)15-11-17(22-2)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPGJEAQJNMKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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